molecular formula C17H23N3O3S B2603149 ethyl 5-methyl-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate CAS No. 741731-76-0

ethyl 5-methyl-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2603149
CAS No.: 741731-76-0
M. Wt: 349.45
InChI Key: XIJQPBGBLYDELJ-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate is a thienopyrimidine derivative characterized by a bicyclic heteroaromatic core (thieno[2,3-d]pyrimidine) substituted with a 4-methylpiperidinylmethyl group at position 2, a methyl group at position 5, and an ethyl carboxylate ester at position 4.

Properties

IUPAC Name

ethyl 5-methyl-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-4-23-17(22)14-11(3)13-15(21)18-12(19-16(13)24-14)9-20-7-5-10(2)6-8-20/h10H,4-9H2,1-3H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJQPBGBLYDELJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(NC2=O)CN3CCC(CC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-methyl-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at room temperature under ultrasonic activation . This reaction leads to the formation of the thienopyrimidine core, which is then further functionalized to obtain the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity. The use of catalysts and solvents that are recyclable and environmentally friendly is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

Ethyl 5-methyl-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-methyl-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like cyclin-dependent kinases (CDKs) by binding to their active sites, thereby blocking their activity and leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to fit into the enzyme’s binding pocket, disrupting normal cellular processes.

Comparison with Similar Compounds

Key Trends :

  • Lipophilicity : Bulky aliphatic groups (e.g., 4-methylpiperidinyl) enhance membrane permeability, whereas polar groups (e.g., morpholine) improve aqueous solubility .
  • Bioactivity: Aromatic substituents (e.g., 4-chlorophenylamino) correlate with anticancer activity, while sulfanyl and carbamoyl groups are linked to enzyme inhibition .

Physical and Spectral Properties

Compound Melting Point (°C) IR (cm⁻¹) NMR (δ, ppm) Reference(s)
Target Compound Not reported N/A N/A
Ethyl 5-methyl-2-(morpholin-4-ylmethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate 170–172 C=O stretch: 1723; NH: 3277 Thieno H: 6.8–7.2; morpholine H: 3.4–3.7 .
Ethyl 4-(4-chlorophenylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate 174–176 C=O: 1672; NH: 3199 Aromatic H: 7.3–7.5; CH₃: 2.4 .
Ethyl 4,5-dihydro-7-methyl-2-(2-oxo-2H-chromen-3-yl)-4-oxo-5-aryl-3H-chromeno[2,3-d]pyrimidine-6-carboxylate 250–251 C=O: 1659; chromene C-O: 1219 Coumarin H: 6.9–8.2 .

Observations :

  • Melting points correlate with crystallinity; bulky substituents (e.g., coumarin) result in higher melting points .
  • IR spectra consistently show C=O stretches near 1650–1725 cm⁻¹, confirming the ester and ketone functionalities .

Structure-Activity Relationships :

  • Sulfonamide and aryl amino groups enhance kinase inhibition (e.g., PI5P4Kγ) .
  • Hydroxamic acid derivatives (e.g., HDAC inhibitors) require free NH groups for metal chelation .

Biological Activity

Ethyl 5-methyl-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate (CAS No. 741731-76-0) is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial properties. This article examines the compound's biological activity through various studies, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H23N3O3SC_{17}H_{23}N_{3}O_{3}S with a molecular weight of 349.45 g/mol. The structure features a thienopyrimidine core, which is known for its diverse biological activities.

1. Anticancer Activity:
Research indicates that thienopyrimidine derivatives can act as inhibitors of various protein kinases involved in cancer progression. Ethyl 5-methyl-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo has been studied for its effects on:

  • Aurora Kinases: These kinases are crucial for cell division and are often overexpressed in tumors. Compounds similar to ethyl 5-methyl have shown IC50 values in the nanomolar range against Aurora B kinase, indicating potent inhibitory activity .
  • EGFR Inhibition: The compound has been evaluated for its ability to inhibit the epidermal growth factor receptor (EGFR), which is implicated in several cancers. The modifications in the thienopyrimidine structure enhance its affinity for EGFR, leading to significant reductions in cell proliferation in vitro .

2. Antimicrobial Properties:
Thienopyrimidines have also demonstrated antimicrobial activities. Studies have reported that related compounds exhibit significant inhibition against various bacterial strains, suggesting that ethyl 5-methyl may possess similar properties due to its structural characteristics .

Table 1: Summary of Biological Activities

Activity Target/Mechanism IC50 / Efficacy Reference
AnticancerAurora B Kinase Inhibition0.2 - 3.8 nM
AnticancerEGFR InhibitionNanomolar range
AntimicrobialVarious bacterial strainsSignificant inhibition
CytotoxicityMCF-7 Breast Cancer Cell LineIC50 ~ 9.1 nM

Q & A

Q. What are the critical steps in synthesizing ethyl 5-methyl-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate?

The synthesis typically involves multi-step reactions, including:

  • Condensation and cyclization : Formation of the thieno[2,3-d]pyrimidine core via acid-catalyzed cyclization of thiourea derivatives or β-keto esters.
  • Functionalization : Introduction of the 4-methylpiperidinylmethyl group via nucleophilic substitution or reductive amination .
  • Esterification : Final carboxylate ester formation using ethanol under acidic conditions.
    Key Methodological Considerations :
  • Use of anhydrous solvents (e.g., DCM, THF) to prevent hydrolysis of intermediates.
  • Temperature control during cyclization (e.g., reflux at 80–100°C) to avoid side reactions .

Q. How is the compound characterized to confirm its structural integrity?

Standard characterization protocols include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to verify substituent positions and piperidine ring conformation. For example, the methyl group on the piperidine moiety appears as a triplet at δ 1.2–1.4 ppm .
  • HPLC/MS : To assess purity (>95%) and molecular ion peaks (e.g., [M+H]+^+ at m/z 405.2) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing (e.g., dihedral angles between the thienopyrimidine and piperidine rings) .

Q. What are the primary structural features influencing its reactivity?

  • Electrophilic Thienopyrimidine Core : The 4-oxo group and conjugated π-system enable nucleophilic attacks at C2 and C6 positions.
  • Piperidine Substituent : The 4-methylpiperidinylmethyl group enhances solubility and serves as a hydrogen-bond acceptor in target interactions .
  • Ester Moiety : The ethyl carboxylate can undergo hydrolysis to a carboxylic acid under basic conditions, altering bioavailability .

Advanced Research Questions

Q. How can reaction yields be optimized during the introduction of the 4-methylpiperidinylmethyl group?

Methodological Strategies :

  • Catalyst Screening : Use of Lewis acids (e.g., ZnCl2_2) or organocatalysts to accelerate alkylation .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of the piperidine nitrogen.
  • Stoichiometric Control : A 1.2:1 molar ratio of 4-methylpiperidine to the intermediate minimizes side products .
    Data Contradiction Note : Some studies report higher yields with microwave-assisted synthesis (70–80%) versus conventional heating (50–60%) .

Q. How do spectral data contradictions arise in characterizing this compound, and how can they be resolved?

Common Contradictions :

  • NMR Splitting Patterns : Variable coupling constants for the piperidine methyl group due to conformational flexibility in solution vs. solid state .
  • Mass Spectrometry : Fragmentation peaks (e.g., m/z 287.1) may overlap with impurities, requiring high-resolution MS (HRMS) for confirmation .
    Resolution Strategies :
  • 2D NMR (COSY, NOESY) : To assign proton-proton correlations and confirm substituent orientations .
  • Combined HPLC-UV/IR : To differentiate between stereoisomers or degradation products .

Q. What computational methods are used to predict its binding affinity for kinase targets?

Advanced Methodologies :

  • Molecular Docking (AutoDock Vina) : Simulates interactions with ATP-binding pockets of kinases (e.g., EGFR, VEGFR). The piperidine group shows strong hydrogen bonding with Asp831 in EGFR .
  • MD Simulations (GROMACS) : Evaluates stability of ligand-receptor complexes over 100-ns trajectories. Key metrics include RMSD (<2.0 Å) and binding free energy (ΔG ≤ −8.5 kcal/mol) .
    Validation : Correlate computational predictions with in vitro kinase inhibition assays (IC50_{50} values) .

Q. What strategies are employed to resolve low bioavailability in preclinical studies?

Experimental Design :

  • Prodrug Modification : Replace the ethyl ester with a pivaloyloxymethyl (POM) group to enhance intestinal absorption .
  • Nanoparticle Formulation : Encapsulation in PLGA nanoparticles improves solubility and plasma half-life (e.g., 12-hour sustained release in murine models) .
    Data Table :
FormulationBioavailability (%)Tmax_{max} (h)
Free Compound22 ± 31.5
PLGA Nanoparticle58 ± 56.0

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

Stability Protocol :

  • Forced Degradation Studies : Expose the compound to 0.1 M HCl (pH 1.2), PBS (pH 7.4), and 0.1 M NaOH (pH 12) at 40°C for 24 hours.
  • Analytical Tools : UPLC-PDA to quantify degradation products (e.g., hydrolyzed carboxylic acid at Rt_t 4.2 min) .
    Key Finding : The compound is stable at pH 7.4 but degrades rapidly under alkaline conditions (t1/2_{1/2} = 2.1 h at pH 12) .

Q. What structural analogs have shown improved bioactivity, and how do they compare?

Notable Analogs :

Analog StructureModificationBioactivity Improvement
Ethyl 2-[(4-dimethylaminopiperidinyl)methyl]Dimethylamino substitution3-fold higher EGFR inhibition
Methyl ester variantEster group replacementEnhanced CNS penetration

Mechanistic Insight : The dimethylamino group increases basicity, improving target binding in acidic tumor microenvironments .

Q. How are in vivo toxicity profiles evaluated for this compound?

Preclinical Workflow :

  • Acute Toxicity (OECD 423) : Single-dose administration in rodents (50–500 mg/kg) with 14-day observation for mortality or organ damage.
  • Genotoxicity (Ames Test) : Assess mutagenicity in Salmonella TA98 strains .
    Key Data : No significant hepatotoxicity at 100 mg/kg, but renal tubular necrosis observed at 300 mg/kg .

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